Cas no 1273847-55-4 (2-[2-(ethanesulfonyl)phenyl]ethan-1-amine)
![2-[2-(ethanesulfonyl)phenyl]ethan-1-amine structure](https://it.kuujia.com/scimg/cas/1273847-55-4x500.png)
1273847-55-4 structure
Nome del prodotto:2-[2-(ethanesulfonyl)phenyl]ethan-1-amine
Numero CAS:1273847-55-4
MF:C10H15NO2S
MW:213.29660153389
CID:4585483
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneethanamine, 2-(ethylsulfonyl)-
- 2-[2-(ethanesulfonyl)phenyl]ethan-1-amine
-
- Inchi: 1S/C10H15NO2S/c1-2-14(12,13)10-6-4-3-5-9(10)7-8-11/h3-6H,2,7-8,11H2,1H3
- Chiave InChI: WVXYFPZRQDAKPZ-UHFFFAOYSA-N
- Sorrisi: C1(CCN)=CC=CC=C1S(CC)(=O)=O
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-396694-1.0g |
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine |
1273847-55-4 | 95% | 1g |
$743.0 | 2023-05-27 | |
Enamine | EN300-396694-2.5g |
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine |
1273847-55-4 | 95% | 2.5g |
$1454.0 | 2023-05-27 | |
Enamine | EN300-396694-0.05g |
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine |
1273847-55-4 | 95% | 0.05g |
$174.0 | 2023-05-27 | |
1PlusChem | 1P01E7WZ-50mg |
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine |
1273847-55-4 | 95% | 50mg |
$269.00 | 2023-12-25 | |
1PlusChem | 1P01E7WZ-5g |
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine |
1273847-55-4 | 95% | 5g |
$2722.00 | 2023-12-25 | |
A2B Chem LLC | AX42259-1g |
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine |
1273847-55-4 | 95% | 1g |
$818.00 | 2024-04-20 | |
A2B Chem LLC | AX42259-50mg |
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine |
1273847-55-4 | 95% | 50mg |
$219.00 | 2024-04-20 | |
A2B Chem LLC | AX42259-100mg |
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine |
1273847-55-4 | 95% | 100mg |
$306.00 | 2024-04-20 | |
Enamine | EN300-396694-0.25g |
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine |
1273847-55-4 | 95% | 0.25g |
$367.0 | 2023-05-27 | |
Enamine | EN300-396694-10.0g |
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine |
1273847-55-4 | 95% | 10g |
$3191.0 | 2023-05-27 |
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine Letteratura correlata
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
1273847-55-4 (2-[2-(ethanesulfonyl)phenyl]ethan-1-amine) Prodotti correlati
- 2229635-30-5(tert-butyl N-{3-2-(1-hydroxycyclopropyl)ethyl-4-methoxyphenyl}carbamate)
- 749906-06-7(2-3-(benzenesulfonyl)propanamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)
- 2229083-18-3(methyl 3-1-(aminooxy)ethyl-4-methoxybenzoate)
- 1806790-37-3(5-(Difluoromethyl)-3-hydroxypyridine-2-carboxamide)
- 2444046-45-9(ethyl 1-(6-Chloropyridin-2-yl)cyclohexane-1-carboxylate)
- 1257556-12-9((2E)-3-(furan-2-yl)-1-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazin-1-yl}prop-2-en-1-one)
- 56927-66-3(10-Hydroxydecyl Methacrylate (Stabilized))
- 24658-24-0(Catechol Dimethylether-d6)
- 1804699-48-6(3-(Chloromethyl)-5-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine)
- 1035816-46-6(3-(aminomethyl)-5-(hydroxymethyl)phenylmethanol)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
